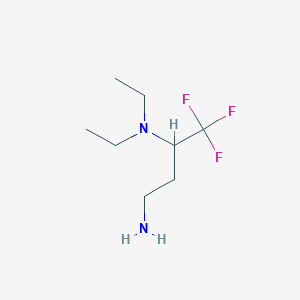
n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine is a chemical compound with the molecular formula C8H17F3N2 and a molecular weight of 198.23 g/mol . This compound is characterized by the presence of two ethyl groups and three fluorine atoms attached to a butane-1,3-diamine backbone. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
The synthesis of n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine typically involves the reaction of 4,4,4-trifluorobutan-1,3-dione with diethylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality and consistency of the final product .
Análisis De Reacciones Químicas
n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of primary or secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as halides, hydroxides, or alkoxides.
Aplicaciones Científicas De Investigación
n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals. Fluorine atoms can improve the bioavailability and metabolic stability of these compounds.
Medicine: It is investigated for its potential use in drug discovery and development. The presence of fluorine atoms can enhance the potency and selectivity of drug candidates.
Mecanismo De Acción
The mechanism of action of n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can form strong hydrogen bonds and dipole-dipole interactions with biological molecules, enhancing its binding affinity and specificity. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparación Con Compuestos Similares
n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine can be compared with other similar compounds, such as:
n3,n3-Dimethyl-4,4,4-trifluorobutane-1,3-diamine: This compound has methyl groups instead of ethyl groups, resulting in different chemical and physical properties.
n3,n3-Diethyl-4,4,4-trifluoropentane-1,3-diamine: This compound has an additional carbon atom in the backbone, which can affect its reactivity and applications.
n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diol: This compound has hydroxyl groups instead of amine groups, leading to different chemical behavior and uses.
This compound stands out due to its unique combination of ethyl groups and fluorine atoms, which impart specific properties that are valuable in various applications.
Propiedades
Fórmula molecular |
C8H17F3N2 |
|---|---|
Peso molecular |
198.23 g/mol |
Nombre IUPAC |
3-N,3-N-diethyl-4,4,4-trifluorobutane-1,3-diamine |
InChI |
InChI=1S/C8H17F3N2/c1-3-13(4-2)7(5-6-12)8(9,10)11/h7H,3-6,12H2,1-2H3 |
Clave InChI |
WSOJTBBUJCUJJU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(CCN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate](/img/structure/B13543550.png)

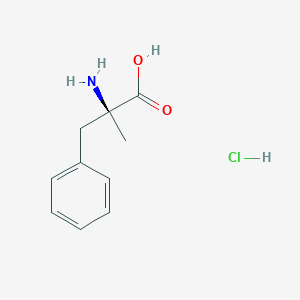

![(1-Oxaspiro[4.6]undecan-2-yl)methanamine](/img/structure/B13543578.png)

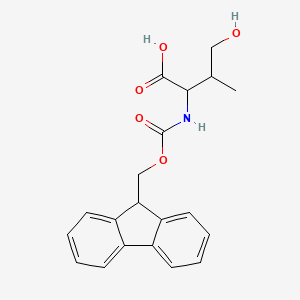
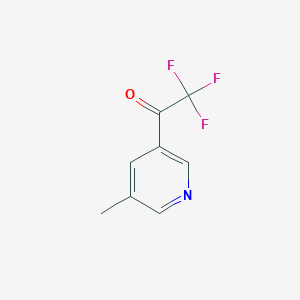
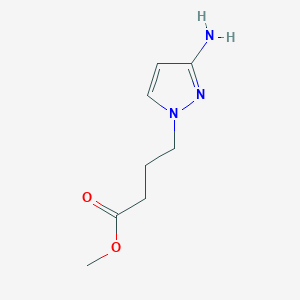
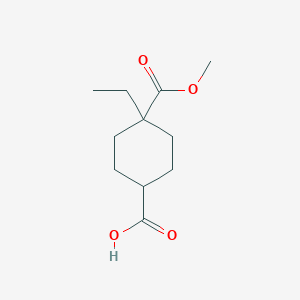
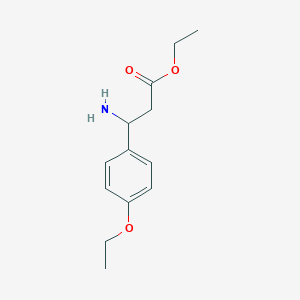

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)aceticacid](/img/structure/B13543631.png)
